5-Lipoxygenase Inhibitory Potency: 16.7-Fold Advantage Over 2-Methyl-Indazolinone in Rat Whole Blood
2-(Thiazol-5-ylmethyl)-1H-indazol-3(2H)-one inhibits 5-LO-mediated LTB4 production in rat whole blood with an IC₅₀ of 1,800 nM (1.8 μM) [1]. By contrast, the simplest N2-alkyl analog, 2-methyl-1,2-dihydro-indazol-3-one, displays an IC₅₀ of 30,000 nM (30 μM) in the same assay system [2]. This represents an approximately 16.7-fold enhancement in potency attributable to the thiazol-5-ylmethyl substituent. The 2-methyl derivative exemplifies N2-alkyl-substituted indazolinones that the foundational SAR study categorizes as non-selective dual 5-LO/COX inhibitors [3].
| Evidence Dimension | 5-LO inhibitory potency (IC₅₀, LTB4 production in rat whole blood) |
|---|---|
| Target Compound Data | IC₅₀ = 1,800 nM (1.8 μM) |
| Comparator Or Baseline | 2-Methyl-1,2-dihydro-indazol-3-one: IC₅₀ = 30,000 nM (30 μM) |
| Quantified Difference | ~16.7-fold lower IC₅₀ (greater potency) |
| Conditions | In vitro inhibition of LTB4 production in rat whole blood; data curated in BindingDB/ChEMBL from Bruneau et al., J Med Chem 1991 |
Why This Matters
A 16.7-fold potency difference against the primary target (5-LO) means that substituting 2-methyl-indazolinone for the thiazol-5-ylmethyl compound would require substantially higher concentrations to achieve equivalent LTB4 suppression, compromising assay sensitivity and pharmacological relevance.
- [1] BindingDB. BDBM50008996: 5-LO (Rat) IC₅₀ = 1.80E+3 nM. Assay: In vitro inhibition of LTB4 production in rat blood. View Source
- [2] BindingDB. Ki Summary for 2-Methyl-1,2-dihydro-indazol-3-one: IC₅₀ = 30,000 nM against 5-LO. Data from Bruneau et al., J Med Chem 1991. View Source
- [3] Bruneau P, Delvare C, Edwards MP, McMillan RM. Indazolinones, a new series of redox-active 5-lipoxygenase inhibitors with built-in selectivity and oral activity. J Med Chem. 1991 Mar;34(3):1028-36. PMID: 1848292. View Source
